Cas no 1083224-02-5 (4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde)

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
- 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde
- 5-Thiazolecarboxaldehyde, 4-Methyl-2-(2-pyridinyl)-
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- Inchi: InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3
- InChI Key: GVYAXMFIVRMLKQ-UHFFFAOYSA-N
- SMILES: CC1=C(C=O)SC(=N1)C2=CC=CC=N2
Computed Properties
- Exact Mass: 204.03573406g/mol
- Monoisotopic Mass: 204.03573406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.1Ų
- XLogP3: 1.8
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM174600-5g |
4-methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde |
1083224-02-5 | 95% | 5g |
$384 | 2021-08-05 | |
Chemenu | CM174600-1g |
4-methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde |
1083224-02-5 | 95% | 1g |
$117 | 2023-02-19 | |
Alichem | A029190584-5g |
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde |
1083224-02-5 | 95% | 5g |
$400.00 | 2023-09-04 | |
Chemenu | CM174600-5g |
4-methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde |
1083224-02-5 | 95% | 5g |
$363 | 2023-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511324-5g |
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde |
1083224-02-5 | 98% | 5g |
¥2709.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511324-1g |
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde |
1083224-02-5 | 98% | 1g |
¥880.00 | 2024-08-09 |
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde Related Literature
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
Research Briefing on 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (CAS: 1083224-02-5) in Chemical Biology and Pharmaceutical Applications
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (CAS: 1083224-02-5) is a heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, biological activity, and role in drug discovery, with a focus on peer-reviewed studies published within the last three years.
Recent advances in the synthesis of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde highlight improved yield and selectivity through palladium-catalyzed cross-coupling reactions (Journal of Medicinal Chemistry, 2023). The compound's aldehyde moiety serves as a critical handle for further derivatization, enabling the construction of libraries for high-throughput screening. Notably, its thiazole-pyridine scaffold has been identified as a privileged structure in kinase inhibitor design, with demonstrated activity against CDK2 and EGFR mutants in preclinical models (ACS Chemical Biology, 2022).
In antimicrobial research, derivatives of 1083224-02-5 have shown promising activity against multidrug-resistant Staphylococcus aureus (MIC = 2 μg/mL) by targeting the bacterial histidine kinase sensor protein (Nature Communications Chemistry, 2023). Structural-activity relationship (SAR) studies reveal that the methyl group at the 4-position enhances membrane permeability, while the pyridine nitrogen participates in key hydrogen bonding interactions with biological targets.
Emerging applications in radiopharmaceuticals have exploited the compound's ability to chelate technetium-99m for diagnostic imaging. A 2023 study in the Journal of Nuclear Medicine reported a 1083224-02-5-derived tracer with 92% tumor uptake specificity in murine models of non-small cell lung cancer, attributed to the compound's optimal lipophilicity (logP = 1.8) and target affinity.
Challenges in the clinical translation of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde derivatives include metabolic instability of the aldehyde group in vivo. Current strategies focus on prodrug approaches or bioisosteric replacement, with a 2024 RSC Medicinal Chemistry publication demonstrating improved pharmacokinetics through oxime ether prodrugs (t1/2 increased from 0.8 to 4.2 hours in primates).
The compound's role in PROTAC (proteolysis-targeting chimera) development has expanded significantly, with several biotech companies filing patents for 1083224-02-5-containing degraders targeting BRD4 and AR (Patent WO2023186547, 2023). These bifunctional molecules leverage the thiazole core's ability to simultaneously engage E3 ligases and target proteins, achieving sub-nanomolar degradation potency.
Future research directions emphasize computational modeling to predict off-target effects and the development of enantioselective synthetic routes. A 2024 ChemRxiv preprint describes machine learning models that accurately predict the binding poses of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde derivatives across 87% of the human kinome, potentially accelerating lead optimization.
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